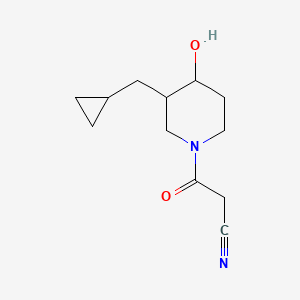
1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid
Descripción general
Descripción
“1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1208087-83-5 . It has a molecular weight of 241.68 . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of piperidine derivatives often involves ring construction from different cyclic or acyclic precursors . The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid . The InChI Code is 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . The storage temperature is recommended to be at refrigerator levels . The shipping temperature is at room temperature .Aplicaciones Científicas De Investigación
Pharmacology: Drug Design and Development
In pharmacology, 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system . The chloropyridinyl group can enhance the binding affinity of molecules to their target receptors, making it a crucial component in the development of new therapeutic agents.
Biochemistry: Enzyme Inhibition Studies
This compound plays a role in biochemistry research, particularly in enzyme inhibition studies. The structural features of 1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid allow it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the design of inhibitors that could regulate metabolic pathways .
Medicinal Chemistry: Antiviral and Anticancer Agents
In medicinal chemistry, the compound’s derivatives are explored for their potential as antiviral and anticancer agents. The presence of the chloropyridinyl group can be leveraged to create analogs that interfere with the replication processes of viruses or the proliferation of cancer cells .
Organic Synthesis: Building Blocks
1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid: serves as a building block in organic synthesis. It can be used to construct complex molecules through various chemical reactions, including coupling reactions and cyclization processes, which are fundamental in creating diverse organic compounds .
Chemical Engineering: Process Optimization
In chemical engineering, this compound is involved in process optimization studies. Its stability under different conditions and reactivity profile make it an excellent candidate for developing efficient and scalable synthetic routes, which is critical for industrial production .
Materials Science: Functional Materials Development
Lastly, in materials science, the compound’s derivatives are investigated for their use in developing functional materials. These materials might possess unique electrical or optical properties, making them suitable for applications in electronics or photonics .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-7-9(1-4-13-10)14-5-2-8(3-6-14)11(15)16/h1,4,7-8H,2-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPOPUYEVNGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)

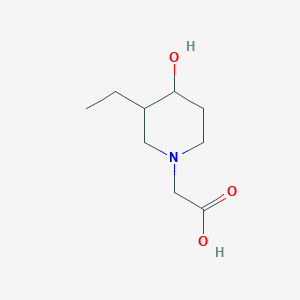
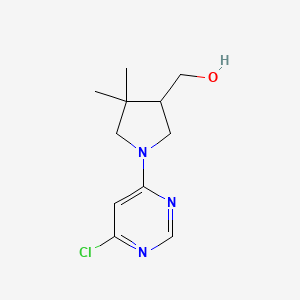
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479154.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1479158.png)
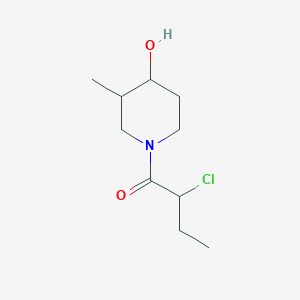


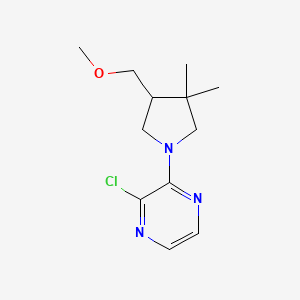
![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)
